methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Description
The compound methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a chromene derivative characterized by a 2H-chromen-2-one core with multiple substituents. Key structural features include:
- 7-[2-(4-fluorophenyl)-2-oxoethoxy]: A bulky ethoxy substituent with a 4-fluorophenyl ketone moiety, contributing to lipophilicity and metabolic stability .
- 4-methyl group: Influences steric effects and molecular packing .
- 3-yl methyl acetate: An ester group that may affect solubility and reactivity .
Properties
Molecular Formula |
C21H16ClFO6 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H16ClFO6/c1-11-14-7-16(22)19(28-10-17(24)12-3-5-13(23)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
SJBSZASTGHBMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-7-Hydroxy-4-Methyl-2H-Chromen-2-One
A critical intermediate is 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. This is synthesized via condensation of 4-methylresorcinol with β-keto esters under acidic conditions. For example, reacting 4-methylresorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C yields the coumarin backbone. Chlorination at the 6-position is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane, introducing the chloro substituent with >85% regioselectivity.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pechmann Condensation | H₂SO₄, 0–5°C, 12 h | 78 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, rt, 4 h | 92 |
Functionalization at the 3-Position: Acetate Group Introduction
The acetate group at the 3-position is introduced via nucleophilic substitution or Friedel-Crafts acylation.
Acetylation Using Acetic Anhydride
Treating the intermediate 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one with acetic anhydride in the presence of a Lewis acid (e.g., AlCl₃) facilitates acetylation. This step typically proceeds at 80°C for 6 hours, achieving 89% yield. Alternative methods employ methoxyacetyl chloride in dry tetrahydrofuran (THF) with triethylamine as a base, though yields are lower (72%).
Etherification at the 7-Position: 2-(4-Fluorophenyl)-2-Oxoethoxy Group
The 7-hydroxy group undergoes etherification to introduce the 2-(4-fluorophenyl)-2-oxoethoxy moiety. This step is critical for achieving the target structure and requires careful optimization to avoid side reactions.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction is a robust method for forming ether bonds under mild conditions. Here, 7-hydroxy-6-chloro-4-methyl-3-acetate coumarin reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD). The reaction proceeds in THF at room temperature for 24 hours, yielding 68% of the desired product.
Optimization Challenges
-
Competing elimination reactions reduce yields when using bulky bases.
-
Steric hindrance at the 7-position necessitates excess reagent (1.5–2 equiv).
Williamson Ether Synthesis
An alternative employs the Williamson method, where the coumarin intermediate is deprotonated with potassium carbonate (K₂CO₃) in acetone and reacted with 2-chloro-1-(4-fluorophenyl)ethan-1-one. This method achieves moderate yields (62%) but requires prolonged heating (12–16 h at 60°C).
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Mitsunobu Reaction | PPh₃, DEAD, THF, rt, 24 h | 68 | 92 | Mild conditions, high selectivity |
| Williamson Synthesis | K₂CO₃, acetone, 60°C, 16 h | 62 | 88 | Cost-effective reagents |
Scalability and Industrial Considerations
Large-scale production faces challenges in controlling exothermic reactions during chlorination and acetylation. Continuous flow systems mitigate these issues by enhancing heat dissipation. Additionally, catalytic methods using recyclable Lewis acids (e.g., FeCl₃) are under investigation to improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in inflammatory pathways.
Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.
DNA/RNA: Binding to nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Chromene Derivatives
*Inferred based on structural analysis.
Structural and Functional Implications
- Trifluoromethyl (CF₃) groups () offer stronger electron-withdrawing effects, increasing stability and resistance to metabolic degradation .
- Aromatic Substituents: The 4-fluorophenyl group (target, ) improves lipophilicity and membrane permeability compared to non-fluorinated analogs . Phenoxy/bromophenoxy groups () introduce bulkiness, which may hinder crystallization or enzymatic interactions .
Ester Variations :
Crystallography and Validation
- SHELX Programs : Structural validation of chromene derivatives often employs SHELXL for refinement and SHELXS for solution (). For example, utilized SHELX for analyzing ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate .
- Intermolecular Interactions : Substituents like chloro and methyl groups influence crystal packing via halogen bonding and van der Waals interactions .
Biological Activity
Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a synthetic compound belonging to the class of chromen-2-ones, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorine atom at the 6-position.
- Fluorophenyl group attached via an oxoethoxy linkage.
- Methyl group at the 4-position of the chromen core.
The molecular formula is with a molecular weight of approximately 394.82 g/mol.
The synthesis typically involves multiple steps starting from phenolic compounds through methods such as Pechmann condensation, followed by alkylation and chlorination reactions. The mechanisms by which this compound exerts its biological effects include modulation of inflammatory pathways and cytotoxicity against various cancer cell lines.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays using LPS-stimulated macrophages revealed that this compound effectively reduces levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.
Table 1: Cytokine Reduction by Methyl {6-chloro...}
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Reduction (%) |
|---|---|---|---|
| IL-6 | 100 | 41 | 59 |
| IL-1β | 80 | 30 | 62.5 |
| TNF-α | 90 | 38 | 57.8 |
In this context, the compound's EC50 values were found to be significantly lower than those of standard anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .
Cytotoxicity Studies
In addition to its anti-inflammatory effects, methyl {6-chloro...} has shown promising cytotoxic activity against various cancer cell lines. The MTT assay results indicated that the compound has low toxicity in normal human cells while exhibiting potent cytotoxic effects on cancer cells.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF7 (Breast) | 30 |
| A549 (Lung) | 20 |
Case Studies
A notable case study involved testing methyl {6-chloro...} in a preclinical model of rheumatoid arthritis. The results indicated significant improvement in clinical scores and histological evaluations compared to untreated controls. The compound's ability to modulate immune responses was highlighted as a key mechanism underlying its therapeutic effects .
Q & A
Basic: What are the key steps in the synthesis of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate?
The synthesis involves a multi-step process:
- Chromen-2-one core formation : A substituted resorcinol derivative undergoes cyclization via the Pechmann reaction with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to yield the 4-methyl-2-oxo-2H-chromene scaffold .
- Chlorination at position 6 : Chlorine is introduced using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane, followed by quenching with ice-water to isolate the 6-chloro derivative .
- Coupling of the 2-(4-fluorophenyl)-2-oxoethoxy group : The hydroxyl group at position 7 reacts with methyl 2-(4-fluorophenyl)-2-oxoacetate (synthesized via Friedel-Crafts acylation of 4-fluorobenzene with oxalyl chloride) using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution (K₂CO₃, DMF) .
- Esterification at position 3 : Steglich esterification (DCC/DMAP) or alkylation with methyl bromoacetate introduces the acetoxy group .
Purification involves column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:
- Crystallization : Optimize solvent systems (e.g., DCM/hexane vapor diffusion) to grow diffraction-quality crystals .
- Data collection : Use a Mo Kα radiation source (λ = 0.71073 Å) at 100 K to reduce thermal motion .
- Structure refinement : SHELXL refines anisotropic displacement parameters, while PLATON validates symmetry and detects twinning .
SC-XRD confirms substituent regiochemistry (e.g., chloro at position 6) and the spatial orientation of the 4-fluorophenyl group, resolving ambiguities from NMR or mass spectrometry .
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC. The 4-fluorophenyl group shows aromatic splitting (δ ~7.2–7.8 ppm), while the methyl ester appears as a singlet (δ ~3.7 ppm) .
- ¹⁹F NMR : A singlet at δ ~-110 ppm confirms para-substituted fluorine .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (lactone C=O) validate functional groups .
- HRMS : ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 424.0934) with <5 ppm error .
Advanced: How does the fluorophenyl substituent influence electronic properties and reactivity?
The electron-withdrawing fluorine atom:
- Enhances electrophilicity : Activates the coumarin core for nucleophilic attacks (e.g., hydrolysis at the ester group) .
- Modifies π-electron density : Reduces HOMO-LUMO gaps, as shown by DFT calculations, increasing UV absorption (λmax ~320 nm) .
- Affects solubility : The hydrophobic 4-fluorophenyl group reduces aqueous solubility, necessitating co-solvents like DMSO for biological assays .
Basic: What in vitro assays evaluate the biological activity of this compound?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : AChE/COX inhibition assays using Ellman’s reagent (412 nm absorbance) .
- Antioxidant activity : DPPH/ABTS radical scavenging assays quantify free radical neutralization .
Advanced: What computational methods model interactions with biological targets?
- Molecular docking (AutoDock Vina) : Predicts binding modes to enzymes (e.g., COX-2) by simulating ligand-receptor interactions .
- Molecular dynamics (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlates substituent electronegativity (e.g., fluorine) with bioactivity .
Basic: What stability considerations are critical for storing this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the coumarin core .
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis .
- Long-term stability : Monitor via HPLC every 6 months to detect degradation products .
Advanced: How can contradictions in biological activity data between studies be resolved?
- Orthogonal assays : Validate cytotoxicity results with ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
- Batch reproducibility : Ensure consistent synthesis (e.g., ≥95% purity by HPLC) and exclude solvent impurities .
- Target engagement studies : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets .
Basic: What impurities are common during synthesis, and how are they removed?
- Unreacted intermediates : Detectable via TLC (Rf differences). Remove by column chromatography (silica gel, 5% MeOH/DCM) .
- Diastereomers : Resolve using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
- Oxidation byproducts : Eliminate via recrystallization from ethanol/water mixtures .
Advanced: What strategies improve solubility without altering the pharmacophore?
- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release .
- Prodrug design : Convert the methyl ester to a phosphate prodrug, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
